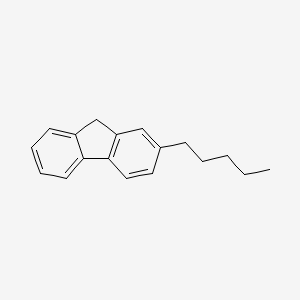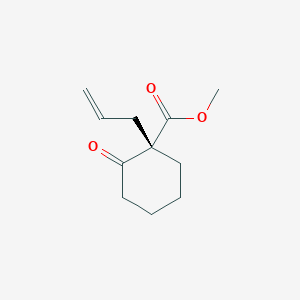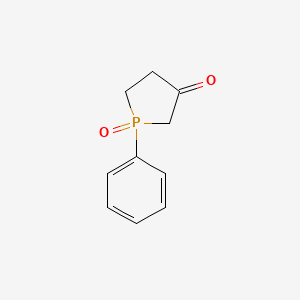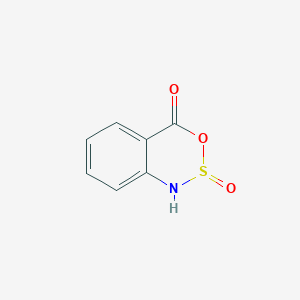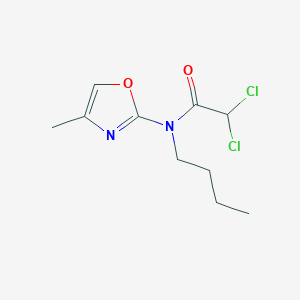
N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a butyl group, two chlorine atoms, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
作用机制
The mechanism of action of N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent with a similar oxazole ring structure.
Etonitazene: An analgesic with a similar structural motif.
Enviroxime: An antiviral compound with a related chemical structure.
Uniqueness
N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows it to interact with different molecular targets, making it a versatile compound for scientific research.
属性
CAS 编号 |
57068-62-9 |
|---|---|
分子式 |
C10H14Cl2N2O2 |
分子量 |
265.13 g/mol |
IUPAC 名称 |
N-butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C10H14Cl2N2O2/c1-3-4-5-14(9(15)8(11)12)10-13-7(2)6-16-10/h6,8H,3-5H2,1-2H3 |
InChI 键 |
DMMCWMBUOLZYIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)
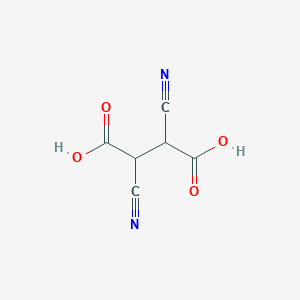
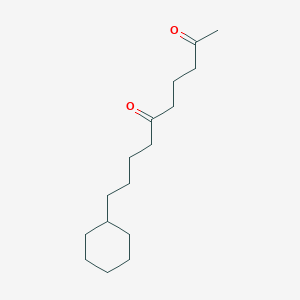
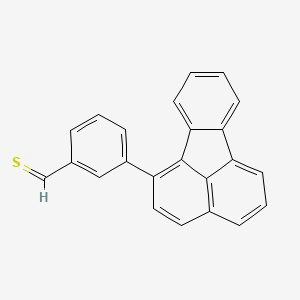
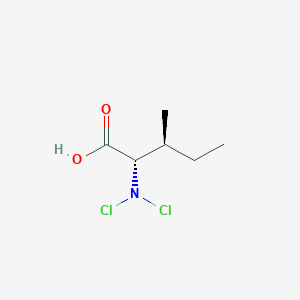
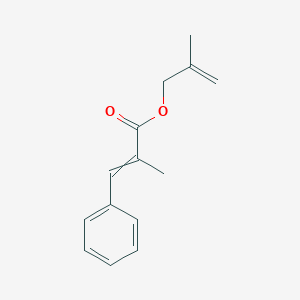
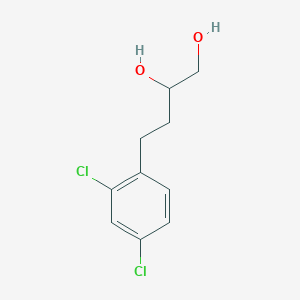
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
